DB-3-291

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

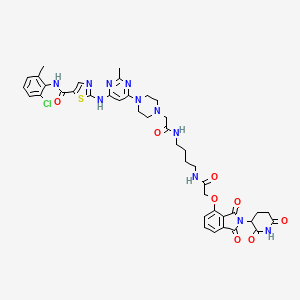

C41H44ClN11O8S |

|---|---|

分子量 |

886.4 g/mol |

IUPAC 名称 |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C41H44ClN11O8S/c1-23-7-5-9-26(42)36(23)50-38(58)29-20-45-41(62-29)48-30-19-31(47-24(2)46-30)52-17-15-51(16-18-52)21-33(55)43-13-3-4-14-44-34(56)22-61-28-10-6-8-25-35(28)40(60)53(39(25)59)27-11-12-32(54)49-37(27)57/h5-10,19-20,27H,3-4,11-18,21-22H2,1-2H3,(H,43,55)(H,44,56)(H,50,58)(H,49,54,57)(H,45,46,47,48) |

InChI 键 |

NYBFKYHLTFWMOL-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NVG-291

Disclaimer: The information provided in this document pertains to the therapeutic candidate NVG-291 . Extensive research did not yield significant information on a compound designated "DB-3-291." It is highly probable that "this compound" may be an internal, preclinical, or alternative identifier for NVG-291, a well-documented neuroreparative agent developed by NervGen Pharma. This guide therefore focuses on the comprehensive data available for NVG-291.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core mechanism of action of NVG-291, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action

NVG-291 is a first-in-class therapeutic peptide designed to promote nervous system repair after injury or in the context of neurodegenerative disease.[1][2][3] It is a synthetic peptide mimetic of the intracellular wedge domain of the receptor protein tyrosine phosphatase sigma (PTPσ).[4][5] The primary mechanism of NVG-291 revolves around its ability to modulate the inhibitory signaling cascade initiated by Chondroitin Sulfate Proteoglycans (CSPGs) through the PTPσ receptor.[3][6]

Following injury to the central nervous system (CNS), a glial scar forms, which is rich in CSPGs.[3] These CSPGs create a chemical barrier that potently inhibits axonal regeneration and sprouting.[7][8] PTPσ, a receptor found on neurons, binds to these CSPGs, triggering an intracellular signaling cascade that leads to growth cone collapse and prevents neural repair.[3][7][9]

NVG-291 is designed to penetrate the cell membrane and bind to the intracellular domain of PTPσ.[5] This action is thought to disrupt the downstream signaling of the PTPσ receptor that is activated by CSPG binding, thereby relieving the inhibition of axonal growth.[6] By modulating this inhibitory pathway, NVG-291 promotes several key neuroreparative processes:

-

Axonal Regeneration and Sprouting (Plasticity): By overcoming the inhibitory signals from CSPGs, NVG-291 allows for the regrowth of damaged axons and the sprouting of new neuronal connections.[10][11][12]

-

Remyelination: NVG-291 has been shown to promote the remyelination of demyelinated axons, a crucial process for restoring nerve conduction.[11]

-

Modulation of Microglial Activity: NVG-291 is believed to promote a non-inflammatory phenotype in microglia, the primary immune cells of the CNS, which can contribute to a more permissive environment for repair.[11]

-

Autophagy Regulation: Recent findings suggest that PTPσ plays a role in regulating autophagic flux in the dystrophic growth cone. By modulating PTPσ, NVG-291 may influence this cellular self-cleaning process to support neuronal health and regeneration.[7][11]

The downstream signaling pathways affected by NVG-291's modulation of PTPσ include the activation of the Extracellular signal-regulated kinases (Erks) and cAMP response element-binding protein (CREB) signaling pathway, which are essential for axon growth.[9]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from preclinical and clinical studies evaluating the efficacy of NVG-291.

Table 1: Preclinical Efficacy of NVG-291-R (Rodent Analog) in Animal Models

| Animal Model | Outcome Measure | Treatment Group (NVG-291-R) | Control Group (Vehicle) | p-value | Reference |

| Spinal Cord Injury (Rat) | Bladder Function Score | Significant Improvement | No Significant Change | <0.05 | [13] |

| Ischemic Stroke (Mouse) | Cognitive Function (Novel Object Recognition) | Significant Improvement (even with treatment initiation 7 days post-stroke) | Deficits in Cognitive Function | <0.05 | [10][12] |

| Peripheral Nerve Injury (Rat) | Neuromuscular Function | Statistically Significant Improvements | Impaired Function | <0.05 | [14] |

| Blast-Induced Hearing Loss (Rat) | Hearing Restoration | Significant Restoration | Hearing Loss | <0.05 | [14] |

Table 2: Phase 1b/2a Clinical Trial (CONNECT-SCI) - Chronic Spinal Cord Injury Cohort

| Endpoint | Outcome Measure | NVG-291 Group (n=10) | Placebo Group (n=10) | p-value | Reference |

| Co-Primary Endpoint | Change in Normalized Motor Evoked Potentials (MEP) Amplitude | 3-fold increase in strength of motor connectivity | No significant change | 0.0155 | [1] |

| Secondary Endpoint | Change in GRASSP Quantitative Prehension Score (from baseline at week 12) | +3.7 | +0.4 | 0.1416 | [15] |

| Secondary Endpoint | % of subjects with ≥ 4 point improvement in GRASSP Quantitative Prehension Score | 50% | 10% | N/A | [15] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of NVG-291's mechanism of action.

In Vitro CSPG Gradient Crossing Assay

-

Objective: To assess the ability of NVG-291 to promote axon growth over an inhibitory CSPG substrate.

-

Methodology:

-

Culture dishes are coated with a gradient of aggrecan, a potent inhibitory CSPG, and laminin.

-

Dorsal root ganglion (DRG) neurons are plated on these dishes.

-

Cultures are treated with varying concentrations of Intracellular Sigma Peptide (ISP), the research name for the peptide that became NVG-291.[5]

-

Axon extension across the CSPG gradient is visualized and quantified using immunofluorescence staining for neuronal markers (e.g., β-III tubulin).

-

The extent of axon growth is compared between ISP-treated and control (vehicle-treated) cultures.[5]

-

Animal Models of Spinal Cord Injury (SCI)

-

Objective: To evaluate the in vivo efficacy of NVG-291 in promoting functional recovery after SCI.

-

Methodology:

-

A contusion or transection injury is induced in the spinal cord of rodents (rats or mice).

-

Animals are administered daily subcutaneous injections of NVG-291-R (the rodent analog) or a vehicle control for a specified period (e.g., 7-8 weeks).[16]

-

Functional recovery is assessed using standardized behavioral tests, such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale, and measures of bladder function.[13]

-

Electrophysiological assessments, such as motor evoked potentials (MEPs), are used to measure the connectivity of descending motor pathways.[16]

-

Histological analysis of the spinal cord tissue is performed to assess axonal regeneration, sprouting, and remyelination using techniques like immunohistochemistry for specific markers (e.g., 5-HT for serotonergic axons, myelin basic protein for myelination).

-

Electrophysiological Assessment of Motor Evoked Potentials (MEPs)

-

Objective: To quantitatively measure the functional integrity of corticospinal tract pathways.

-

Methodology:

-

Transcranial magnetic stimulation (TMS) is applied over the motor cortex to stimulate corticospinal neurons.

-

Surface electrodes are placed on a target muscle (e.g., first dorsal interosseus in the hand for human trials) to record the resulting electrical activity (the MEP).

-

The amplitude of the MEP is measured as an indicator of the strength of the connection between the brain and the muscle.

-

Changes in MEP amplitude are compared between baseline and post-treatment time points to assess the effect of NVG-291 on motor connectivity.[1][16]

-

Mandatory Visualizations

Signaling Pathway of PTPσ Inhibition by NVG-291

References

- 1. neurologylive.com [neurologylive.com]

- 2. nervgen.com [nervgen.com]

- 3. Loading … - Wings for Life [wingsforlife.com]

- 4. Modulation of Receptor Protein Tyrosine Phosphatase Sigma Increases Chondroitin Sulfate Proteoglycan Degradation through Cathepsin B Secretion to Enhance Axon Outgrowth | Journal of Neuroscience [jneurosci.org]

- 5. Modulation of the proteoglycan receptor PTPσ promotes recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Regulation of Autophagy by inhibitory CSPG interactions with Receptor PTPσ and its Impact on Plasticity and Regeneration after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ISP and PAP4 peptides promote motor functional recovery after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting proteoglycan receptor PTPσ restores sensory function after spinal cord dorsal root injury by activation of Erks/CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nervgen.com [nervgen.com]

- 11. nervgen.com [nervgen.com]

- 12. sciencedaily.com [sciencedaily.com]

- 13. nervgen.com [nervgen.com]

- 14. nervgen.com [nervgen.com]

- 15. nervgen.com [nervgen.com]

- 16. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]

The Dual Role of C-Terminal Src Kinase (CSK) in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C-terminal Src Kinase (CSK) is a critical non-receptor tyrosine kinase that functions as a pivotal negative regulator of the Src family kinases (SFKs), a group of proto-oncogenes frequently hyperactivated in human cancers. By phosphorylating a conserved C-terminal tyrosine residue, CSK effectively locks SFKs in an inactive conformation, thereby suppressing their oncogenic signaling.[1][2][3] Consequently, the dysregulation of the CSK-SFK axis is a key event in the progression of numerous malignancies, including those of the breast, colon, lung, and pancreas. This guide provides an in-depth technical overview of CSK's function in cancer, detailing its role in key signaling pathways, summarizing quantitative data on its expression and activity, and providing detailed protocols for essential experiments in CSK research.

The Core Function of CSK: A Molecular Brake on Oncogenic Signaling

CSK's primary and most well-understood function is the suppression of SFK activity.[2][4] SFKs, which include members like Src, Lck, Fyn, and Lyn, are involved in a myriad of cellular processes such as proliferation, survival, migration, and angiogenesis.[1] Their aberrant activation is a hallmark of many cancers. CSK acts as a crucial brake on SFK-mediated signaling by phosphorylating a conserved tyrosine residue in the C-terminal tail of SFKs (Y527 in c-Src).[5][6] This phosphorylation event initiates an intramolecular interaction with the SH2 domain of the SFK, leading to a closed, inactive conformation that prevents substrate binding and downstream signaling.[1]

The regulation of CSK itself is multifaceted, involving its localization and kinase activity. For CSK to effectively phosphorylate membrane-bound SFKs, it must be recruited to the plasma membrane. This is often mediated by scaffold proteins like Cbp/PAG1.[1][2][3] Perturbations in this regulatory system, such as the downregulation of Cbp/PAG1, can lead to the mislocalization of CSK and subsequent hyperactivation of SFKs, even in the absence of CSK mutations.[1][3]

CSK's Dichotomous Role Across Different Cancers

While fundamentally a tumor suppressor, the role and expression of CSK in cancer can be context-dependent. In many cancers, a loss or reduction of CSK function is associated with increased malignancy. For instance, downregulation of CSK has been shown to promote castration-resistant prostate cancer by leading to the ligand-independent activation of the androgen receptor by Src.[7] Similarly, overexpression of CSK in colon cancer cells has been demonstrated to suppress metastasis.[8]

Conversely, in some cancer types, CSK is found to be overexpressed. This paradoxical observation is noted in certain gastric cancers, where high CSK expression is paradoxically associated with a better prognosis and may reflect the immune status of the tumor.[9][10] In some breast cancer studies, CSK expression and activity were found to be abundant and not significantly different from normal tissue, suggesting that in these contexts, SFK activation might occur through mechanisms that bypass CSK-mediated inhibition.[11][12][13]

Key Signaling Pathways Involving CSK

CSK is a central node in several critical signaling pathways that are frequently dysregulated in cancer.

Regulation of Src Family Kinases

The canonical CSK signaling pathway involves the direct phosphorylation and inactivation of SFKs. This pathway is crucial for maintaining cellular homeostasis and preventing uncontrolled cell growth and proliferation.

Caption: CSK-Mediated Regulation of Src Family Kinases.

CSK in T-Cell Receptor Signaling

In the context of the immune system, CSK plays a crucial role in regulating T-cell activation. By inactivating Lck, an SFK essential for T-cell receptor (TCR) signaling, CSK acts as a key checkpoint in the immune response. Inhibition of CSK is being explored as a strategy to enhance anti-tumor immunity.[14][15]

Caption: CSK's role as a negative regulator in T-cell receptor signaling.

CSK and Integrin Signaling in Cancer Metastasis

CSK is also implicated in the regulation of integrin-mediated signaling, which is crucial for cell adhesion, migration, and invasion – key processes in cancer metastasis.[5][16] By controlling SFK activity, CSK can influence the phosphorylation of focal adhesion components like FAK and paxillin, thereby modulating the metastatic potential of cancer cells.[5]

Caption: CSK's influence on integrin signaling pathways relevant to cancer metastasis.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on CSK in cancer.

Table 1: Effects of CSK Modulation on SFK Activity and Cell Phenotype

| Cell Line | Modulation of CSK | Effect on SFK Activity | Cellular Phenotype | Reference |

| Jurkat T cells | 70-85% siRNA knockdown | 4-5 fold increase in Lck Y394 phosphorylation; 2-3 fold higher Lck activity | Augmented TCR-stimulated responses | [17] |

| LNCaP (Prostate Cancer) | shRNA knockdown | Decreased inhibitory phosphorylation on Src Y530 | Increased androgen-independent proliferation | [8] |

| LAPC4 (Prostate Cancer) | shRNA knockdown | Decreased inhibitory phosphorylation on Src Y530 | Increased androgen-independent proliferation | [8] |

| HCT-116 (Colon Cancer) | shRNA knockdown | 46% decrease in Src-527 phosphorylation; 63% increase in Src-416 phosphorylation | 170% increase in PCNA protein | [18] |

| Human Colon Cancer Cells | Overexpression of wild-type CSK | Decreased SFK activation | Increased cell-cell contacts, decreased cell adhesion/migration and invasiveness | [19] |

| Human Colon Cancer Cells | Expression of dominant-negative CSK | Elevated SFK activation | Enhanced cell scattering, increased cell adhesion/migration and invasiveness | [19] |

Table 2: Expression of CSK in Cancer vs. Normal Tissues

| Cancer Type | CSK Expression in Cancer vs. Normal Tissue | Method | Reference |

| Breast Cancer | Abundant and no significant variation | Western Blot, Kinase Assay | [12] |

| Colon Cancer | No significant change | Western Blot | [12] |

| Neuroblastoma | Detected in 3 of 16 cell lines (CHK expression was more variable) | Western Blot | [20] |

| Gastric Cancer | Significantly over-expressed in matched and unmatched samples | TCGA data analysis | [21] |

| Pan-cancer Analysis | Weak to moderate cytoplasmic positivity in most lymphomas, gliomas, and some colorectal cancers. | Immunohistochemistry (Human Protein Atlas) | [16] |

Table 3: Inhibitors Targeting CSK

| Inhibitor | IC50 for CSK | Cell-based Assay Findings | Reference |

| Dasatinib | Potent inhibitor (3% activity remaining at 500 nM) | Also inhibits Src family kinases | [22] |

| Bosutinib | Potent inhibitor (12% activity remaining at 500 nM) | Also inhibits Src family kinases | [22] |

| Staurosporine | Dose-dependent inhibition | Broad-spectrum kinase inhibitor | [23] |

| Novel small molecule inhibitor | 1.6 nM (HTRF bioassay) | Strong growth inhibition of triple-negative breast cancer cell lines | [24] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro CSK Kinase Assay (ADP-Glo™ Protocol)

This protocol outlines a luminescent-based assay to measure CSK kinase activity.

Caption: Workflow for the ADP-Glo CSK Kinase Assay.

Protocol:

-

Reagent Preparation: Dilute the CSK enzyme, the substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and test inhibitors to their desired concentrations in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[23]

-

Reaction Setup: In a 384-well plate, add the reaction components in the following order: 1 µl of inhibitor or DMSO vehicle, 2 µl of diluted CSK enzyme, and 2 µl of the substrate/ATP mixture.[23]

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[23]

-

Stop Reaction and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[23][25]

-

ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[23][25]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the CSK kinase activity.[23]

Western Blotting for CSK and Phospho-Src

This protocol describes the detection of total CSK and activated Src (phosphorylated at the activating tyrosine) in cell lysates.

-

Cell Lysis: Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against CSK and phospho-Src (e.g., pY419 for activating phosphorylation or pY530 for inhibitory phosphorylation).

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

Cell Proliferation/Viability Assay (MTS Assay)

This colorimetric assay measures cell proliferation based on the metabolic activity of viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in a final volume of 100 µl per well.[26]

-

Treatment: After allowing the cells to adhere overnight, treat them with the desired concentrations of test compounds (e.g., CSK inhibitors or activators).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add 20 µl of MTS solution to each well.[13][26]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[13][26]

-

Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[13]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Anchorage-Independent Growth (Soft Agar Colony Formation Assay)

This assay assesses the tumorigenic potential of cells by measuring their ability to grow in an anchorage-independent manner.

Caption: Workflow for the Soft Agar Colony Formation Assay.

Protocol:

-

Prepare Base Layer: Prepare a 0.5-0.6% agar solution in complete growth medium. Pipette this solution into 6-well plates to form the base layer and allow it to solidify.[5][11]

-

Prepare Cell Suspension: Harvest and count the cells to be tested. Prepare a single-cell suspension.

-

Prepare Top Layer: Mix the cell suspension with a 0.3-0.4% agar solution in complete growth medium.

-

Plating: Carefully layer the cell-agar mixture on top of the solidified base layer.

-

Incubation and Maintenance: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks. Add a small amount of fresh medium to the top of the agar every few days to prevent it from drying out.

-

Colony Staining and Counting: After the incubation period, stain the colonies with a solution like crystal violet for visualization. Count the number of colonies in each well using a microscope.[1][5]

Future Directions and Therapeutic Implications

The intricate role of CSK in cancer presents both challenges and opportunities for therapeutic intervention.

-

CSK as a Tumor Suppressor: In cancers where CSK is downregulated, strategies to restore its function could be beneficial. This could involve gene therapy approaches or the development of small molecules that enhance CSK activity or its recruitment to the plasma membrane.

-

CSK as a Target for Immunotherapy: In the field of immuno-oncology, inhibiting CSK is a promising strategy to boost the anti-tumor immune response.[22] By inhibiting CSK in T-cells, the activity of Lck is enhanced, leading to a more robust T-cell activation against cancer cells.[14][15]

-

CSK Inhibitors in Other Cancers: While the primary focus of CSK inhibitors has been on immunotherapy, their potential in other cancer contexts warrants further investigation. For example, in triple-negative breast cancer, where CSK has been implicated in tumor progression, CSK inhibitors have shown potent anti-proliferative effects.[24]

Conclusion

CSK stands as a pivotal regulator of oncogenic signaling, primarily through its stringent control of Src family kinases. Its function in cancer is complex, acting as a tumor suppressor in some contexts while being a potential therapeutic target for inhibition in others, particularly in the realm of immunotherapy. A thorough understanding of the CSK signaling network, supported by robust experimental methodologies as outlined in this guide, is essential for the continued development of novel and effective cancer therapies targeting this critical kinase.

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. Regulation of the Src Family Kinases by Csk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of the SRC family kinases by Csk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Soft–Agar colony Formation Assay [en.bio-protocol.org]

- 5. lab.moffitt.org [lab.moffitt.org]

- 6. CSK Kinase Enzyme System Application Note [worldwide.promega.com]

- 7. researchgate.net [researchgate.net]

- 8. Downregulation of c-SRC kinase CSK promotes castration resistant prostate cancer and pinpoints a novel disease subclass - PMC [pmc.ncbi.nlm.nih.gov]

- 9. T cell receptor signaling - the barrier within - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Frontiers | Regulation, targets and functions of CSK [frontiersin.org]

- 13. broadpharm.com [broadpharm.com]

- 14. CSK-mediated signalling by integrins in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Expression of CSK in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 17. Knockdown of C-terminal Src kinase by siRNA-mediated RNA interference augments T cell receptor signaling in mature T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Csk defines the ability of integrin-mediated cell adhesion and migration in human colon cancer cells: implication for a potential role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. europeanreview.org [europeanreview.org]

- 22. researchgate.net [researchgate.net]

- 23. promega.jp [promega.jp]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. promega.com [promega.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to DB-3-291 and Src-family Kinase Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action and experimental characterization of DB-3-291, a potent and selective degrader of C-terminal Src Kinase (CSK). As a PROTAC (Proteolysis Targeting Chimera), this compound induces the degradation of CSK, a key negative regulator of Src-family kinases (SFKs), thereby leading to the robust activation of SFKs. This guide details the underlying signaling pathways, offers structured tables for understanding the expected quantitative outcomes, and provides detailed experimental protocols for the validation and characterization of this compound and its effects on cellular signaling. The included diagrams, generated using Graphviz, visually articulate the complex biological processes and experimental workflows discussed.

Introduction to this compound and Src-family Kinase Regulation

Src-family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular processes, including cell proliferation, survival, migration, and adhesion.[1][2] Their activity is tightly regulated, and dysregulation is frequently implicated in cancer and other diseases.[3] A primary mechanism of SFK inhibition is phosphorylation at a conserved C-terminal tyrosine residue (Tyr527 in c-Src) by C-terminal Src Kinase (CSK).[4][5][6] This phosphorylation event induces a conformational change that locks the SFK in an inactive state.[3]

This compound is a heterobifunctional molecule known as a PROTAC, designed to specifically induce the degradation of CSK.[7][8] It consists of a ligand that binds to CSK, a linker, and a ligand that recruits an E3 ubiquitin ligase.[7][9] This ternary complex formation leads to the polyubiquitination of CSK, marking it for degradation by the proteasome.[10][11] The degradation of CSK removes its inhibitory effect on SFKs, resulting in their sustained activation.[1][4] this compound has been reported to be a potent and selective CSK degrader with a binding affinity (Kd) of 1 nM.[7][8]

Signaling Pathway of this compound-mediated Src-family Kinase Activation

The mechanism of action of this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate CSK. This targeted degradation initiates a signaling cascade that results in the activation of SFKs.

Quantitative Data on this compound Activity

While specific experimental data for this compound is not extensively published, this section presents tables with representative data that would be expected from the characterization of a potent and selective CSK degrader.

Table 1: In Vitro Binding Affinity and Degradation Potency

| Parameter | Target | Value | Assay Type |

| Binding Affinity (Kd) | CSK | 1 nM[7][8] | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) |

| Degradation Potency (DC50) | CSK | 5-50 nM (Expected) | Western Blot or Quantitative Mass Spectrometry |

| Maximal Degradation (Dmax) | CSK | >90% (Expected) | Western Blot or Quantitative Mass Spectrometry |

Note: DC50 and Dmax values are expected based on typical PROTAC performance and the high binding affinity of this compound. Specific experimental values are not publicly available.

Table 2: Cellular Activity on Src-family Kinase Phosphorylation

| Treatment | Phosphorylation Site | Fold Change vs. Control | Cell Line |

| This compound (100 nM, 4h) | p-Src (Y416) - Activating | 5-15 fold increase (Expected) | e.g., HeLa, Jurkat |

| This compound (100 nM, 4h) | p-Src (Y527) - Inhibitory | Significant decrease (Expected) | e.g., HeLa, Jurkat |

| Vehicle Control | p-Src (Y416) | 1 | e.g., HeLa, Jurkat |

| Vehicle Control | p-Src (Y527) | 1 | e.g., HeLa, Jurkat |

Note: Fold change values are illustrative and represent typical outcomes for effective SFK activation following CSK degradation.

Table 3: Selectivity Profile of this compound

| Kinase | % Degradation (at 1 µM) |

| CSK | >90% (Expected) |

| ABL1 | <10% (Expected) |

| LCK | <10% (Expected) |

| FYN | <10% (Expected) |

| YES1 | <10% (Expected) |

| ... (other kinases) | <10% (Expected) |

Note: A comprehensive selectivity profile from a kinome-wide screen (e.g., using quantitative proteomics) would be necessary to definitively establish the selectivity of this compound. The data presented is hypothetical, reflecting the expected high selectivity.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Western Blot for CSK Degradation and Src Phosphorylation

This protocol is designed to assess the dose-dependent degradation of CSK and the subsequent phosphorylation of Src at its activating (Y416) and inhibitory (Y527) sites.

Detailed Steps:

-

Cell Culture and Treatment: Seed a suitable cell line (e.g., HeLa or Jurkat) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

-

Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against CSK, phospho-Src (Y416), phospho-Src (Y527), total Src, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using image analysis software and normalize the levels of CSK and phosphorylated Src to the total Src and the loading control.

In Vitro Src Kinase Assay

This assay measures the enzymatic activity of Src kinase in vitro following its activation by this compound in a cellular context.

Detailed Steps:

-

Cell Treatment and Lysis: Treat cells with this compound (e.g., 100 nM) or vehicle for a time determined to be optimal for Src activation (e.g., 4 hours). Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-Src antibody overnight at 4°C, followed by incubation with protein A/G agarose beads for 2 hours.

-

Kinase Reaction: Wash the immunoprecipitated Src-bead complexes with lysis buffer and then with kinase buffer. Resuspend the beads in kinase buffer containing a Src substrate (e.g., a synthetic peptide or a protein like enolase). Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).

-

Detection: Terminate the reaction by adding SDS-PAGE sample buffer. The phosphorylation of the substrate can be detected by Western blot using a phosphotyrosine-specific antibody or through a more quantitative method like an ELISA-based assay.[12]

-

Analysis: Quantify the level of substrate phosphorylation and compare the kinase activity in samples from this compound-treated cells to that from vehicle-treated cells.

Cell Viability Assay

This assay is crucial to determine if the observed effects of this compound are due to specific CSK degradation and SFK activation or a result of general cellular toxicity.

Detailed Steps:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound for a prolonged period (e.g., 72 hours). Include a vehicle control and a positive control for cytotoxicity.

-

Assay: Perform a cell viability assay according to the manufacturer's protocol. Common assays include the MTT assay, which measures metabolic activity, or an ATP-based assay (e.g., CellTiter-Glo®), which measures the level of ATP as an indicator of viable cells.[13][14][15][16]

-

Data Analysis: Measure the absorbance or luminescence and calculate the percentage of viable cells relative to the vehicle control. Plot the results to determine the concentration of this compound that inhibits cell growth by 50% (GI50) or is cytotoxic (IC50).

Conclusion

This compound represents a powerful chemical tool for the investigation of Src-family kinase signaling. By inducing the selective degradation of CSK, it provides a mechanism for the sustained activation of SFKs, which is distinct from transient activation methods. The experimental protocols and expected outcomes detailed in this guide provide a framework for researchers to effectively utilize and characterize this compound in their studies. Further investigation, including comprehensive proteomic analyses and in vivo studies, will be crucial to fully elucidate the therapeutic potential and broader biological effects of this CSK degrader.

References

- 1. Frontiers | Regulation, targets and functions of CSK [frontiersin.org]

- 2. Ubiquitin-mediated degradation of active Src tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of the Src Family Kinases by Csk [ijbs.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Src kinase regulation by phosphorylation and dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound|COA [dcchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijcrr.com [ijcrr.com]

- 12. promega.com [promega.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

The Gatekeeper of T-Cell Activation: A Technical Guide to the Role of C-Terminal Src Kinase (CSK) in T-Cell Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-terminal Src kinase (CSK) is a critical negative regulator of signal transduction downstream of the T-cell receptor (TCR). By maintaining Src-family kinases (SFKs), particularly Lck and Fyn, in an inactive state, CSK establishes the threshold for T-cell activation and prevents spurious or excessive immune responses. This technical guide provides an in-depth exploration of the multifaceted role of CSK in TCR signaling, detailing its mechanism of action, its dynamic regulation, and its interplay with other key signaling molecules. We present quantitative data on CSK's enzymatic activity, detailed protocols for essential experiments to study its function, and visual representations of the signaling pathways and experimental workflows involved. Understanding the intricate regulation of TCR signaling by CSK is paramount for the development of novel therapeutics targeting autoimmune diseases and cancer.

Introduction: The Conductor of T-Cell Quiescence

T-cell activation is a tightly orchestrated process initiated by the engagement of the T-cell receptor (TCR) with peptide-MHC complexes on antigen-presenting cells. This event triggers a signaling cascade heavily reliant on the activity of Src-family kinases (SFKs) such as Lck and Fyn.[1][2] C-terminal Src kinase (CSK), a ubiquitously expressed non-receptor tyrosine kinase, acts as the primary gatekeeper of this process.[2][3] Its principal function is to phosphorylate the C-terminal inhibitory tyrosine residue of SFKs, thereby locking them in a closed, inactive conformation.[1][4] This tonic inhibition by CSK is essential for maintaining T-cells in a quiescent state and for setting a high threshold for their activation, ensuring that only bona fide antigen recognition leads to a productive immune response.[1][2] Genetic ablation of Csk in the T-cell lineage leads to aberrant thymic development and ligand-independent TCR signaling, underscoring its indispensable role in T-cell homeostasis.[5][6]

Molecular Mechanism of CSK-Mediated Inhibition

CSK is a cytosolic kinase that must be recruited to the plasma membrane to access its membrane-associated SFK substrates.[1][3] This localization is primarily mediated by the transmembrane adaptor protein Phosphoprotein Associated with Glycosphingolipid-enriched microdomains (PAG1), also known as Csk-binding protein (Cbp).[3][7][8] In resting T-cells, PAG1 is tyrosine-phosphorylated, creating a docking site for the SH2 domain of CSK.[7][8] This interaction not only brings CSK into proximity with Lck and Fyn within lipid rafts but also allosterically enhances CSK's kinase activity.[3]

Upon TCR engagement, a cascade of events leads to the temporary "disarming" of this inhibitory circuit. The transmembrane tyrosine phosphatase CD45 becomes activated and dephosphorylates PAG1, causing the dissociation of CSK from the plasma membrane.[9][10] This release of CSK, coupled with CD45-mediated dephosphorylation of the inhibitory tyrosine on Lck, allows Lck to adopt an open, active conformation, thereby initiating the TCR signaling cascade.[4][11]

Quantitative Data on CSK Activity

| Parameter | Value | Substrate | Divalent Ion | Reference |

| kcat | 200 ± 10 min⁻¹ | KKKKEEIYFFF peptide | Mn²⁺ | [12] |

| Km | 550 ± 100 µM | KKKKEEIYFFF peptide | Mn²⁺ | [12] |

| kcat | 136 min⁻¹ | Kinase-defective Src | [4] | |

| Km | 30 µM | Kinase-defective Src | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: TCR signaling pathway and the regulatory role of CSK.

Experimental Workflows

Caption: Workflow for Co-immunoprecipitation of CSK and its binding partners.

Experimental Protocols

In Vitro CSK Kinase Assay

This protocol is adapted from commercially available kinase assay kits and is designed to measure the activity of CSK against a peptide or protein substrate.

Materials:

-

Recombinant human CSK enzyme

-

Lck protein (kinase-dead mutant as substrate is recommended to avoid autophosphorylation) or a synthetic peptide substrate (e.g., KKKKEEIYFFF)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)

-

ATP solution (e.g., 10 mM)

-

[γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (Promega) for luminescence-based detection

-

P81 phosphocellulose paper (for radioactive assay)

-

Scintillation counter or luminometer

-

Phosphoric acid (1%)

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

-

5 µL of 5x Kinase Assay Buffer

-

2.5 µL of substrate (e.g., 1 mg/mL Lck or 1 mM peptide)

-

10 µL of diluted CSK enzyme (e.g., 10-50 ng)

-

2.5 µL of distilled water

-

-

Initiate the reaction by adding 5 µL of ATP solution (containing a spike of [γ-³²P]ATP for the radioactive method, final concentration of ATP typically 100-200 µM).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

For radioactive detection:

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

-

For luminescence-based detection (ADP-Glo™):

-

Stop the kinase reaction by adding ADP-Glo™ Reagent according to the manufacturer's instructions.

-

Add Kinase Detection Reagent to convert ADP to ATP.

-

Measure the luminescence signal using a luminometer. The light output is proportional to the ADP produced and thus to the kinase activity.

-

Co-immunoprecipitation of CSK and Lck/PAG1 from T-cells

This protocol describes the isolation of CSK and its interacting partners from T-cell lysates.

Materials:

-

Jurkat T-cells or primary human T-cells

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Anti-CSK antibody (for immunoprecipitation)

-

Anti-Lck and anti-PAG1 antibodies (for Western blotting)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Lyse approximately 10-20 million T-cells in 1 mL of ice-cold lysis buffer.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube. Pre-clear the lysate by adding protein A/G beads and incubating for 1 hour at 4°C on a rotator.

-

Pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add 2-5 µg of anti-CSK antibody to the lysate and incubate overnight at 4°C on a rotator.

-

Add 20-30 µL of protein A/G bead slurry and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Wash the beads three to five times with 1 mL of cold wash buffer.

-

Elute the bound proteins by resuspending the beads in 30-50 µL of elution buffer or directly in 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the eluate by SDS-PAGE and Western blotting using anti-Lck and anti-PAG1 antibodies.

Flow Cytometry for T-cell Activation Markers

This protocol outlines the staining of T-cells to assess their activation status by measuring the surface expression of CD69 (early activation marker) and CD25 (late activation marker).

Materials:

-

Activated and resting T-cells

-

FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, and anti-CD25

-

Flow cytometer

Procedure:

-

Harvest T-cells and wash them with cold FACS buffer.

-

Resuspend the cells to a concentration of 1-5 x 10⁶ cells/mL in FACS buffer.

-

Aliquot 100 µL of the cell suspension into FACS tubes.

-

Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.

-

Incubate the cells for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of cold FACS buffer.

-

Resuspend the cells in 300-500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Gating Strategy:

-

Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC).

-

Gate on single cells using FSC-A versus FSC-H.

-

Gate on T-cells by selecting the CD3-positive population.

-

Within the CD3+ gate, further delineate CD4+ and CD8+ subsets.

-

Analyze the expression of CD69 and CD25 on the gated T-cell populations.

-

Role in Drug Development

The central role of CSK in suppressing T-cell activation makes it an attractive, albeit complex, target for therapeutic intervention.

-

CSK Inhibitors for Cancer Immunotherapy: By inhibiting CSK, the pool of active Lck can be increased, thereby lowering the threshold for T-cell activation.[13] This could potentially enhance the ability of T-cells to recognize and eliminate tumor cells. Small molecule inhibitors of CSK are in early stages of development.[13]

-

Targeting CSK-Interacting Proteins for Autoimmune Diseases: Enhancing the function or recruitment of CSK could be a strategy to suppress the aberrant T-cell activation seen in autoimmune disorders.[14] This could be achieved by developing molecules that stabilize the interaction between CSK and PAG1 or that promote the phosphorylation of PAG1.

Conclusion

CSK is a linchpin in the regulation of T-cell receptor signaling, acting as a potent negative regulator that is essential for maintaining immune homeostasis. Its activity is dynamically controlled by its subcellular localization and by the interplay with phosphatases like CD45. A thorough understanding of the molecular mechanisms governing CSK function, supported by quantitative data and robust experimental protocols, is fundamental for the continued exploration of the intricate world of T-cell biology and for the development of next-generation immunomodulatory therapies. Further research to elucidate the precise binding kinetics of CSK with its key partners will provide even greater insight into the dynamic control of T-cell activation.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-rad.com [bio-rad.com]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Constitutively Active Lck Kinase in T Cells Drives Antigen Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vivo.weill.cornell.edu [vivo.weill.cornell.edu]

- 8. researchgate.net [researchgate.net]

- 9. Csk-mediated phosphorylation of substrates is regulated by substrate tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. origene.com [origene.com]

- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 13. google.com [google.com]

- 14. dhvi.duke.edu [dhvi.duke.edu]

DB-3-291: A Technical Guide to a Selective Chemical Probe for CSK

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB-3-291 is a potent and highly selective chemical probe for C-terminal Src Kinase (CSK), a key negative regulator of Src family kinases (SFKs). As a proteolysis-targeting chimera (PROTAC), this compound induces the targeted degradation of CSK, offering a powerful tool to investigate the physiological and pathological roles of this important kinase. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its characterization.

Introduction to CSK and this compound

C-terminal Src Kinase (CSK) is a non-receptor tyrosine kinase that plays a critical role in regulating cell growth, differentiation, and migration by phosphorylating and inactivating Src family kinases (SFKs).[1][2] Given the involvement of SFKs in various cancers, CSK has emerged as an important therapeutic target.

This compound is a PROTAC degrader of CSK.[3] It consists of a ligand that binds to CSK, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CSK. This compound was developed from a dasatinib scaffold, a known multi-kinase inhibitor.[3] However, this compound exhibits remarkable selectivity for the degradation of CSK.[3]

Quantitative Data for this compound

The following tables summarize the quantitative data for the activity and selectivity of this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Kd) for CSK | 1 nM | In vitro binding assay | [3] |

| Cell Line for Degradation Profiling | MOLT-4 | Human T-cell leukemia | [3] |

| Treatment Conditions | 1 µM for 5 hours | Cellular | [3] |

Table 2: Proteomics-based Selectivity Profile of this compound in MOLT-4 cells

This table presents the relative abundance of selected kinases in MOLT-4 cells treated with 1 µM this compound for 5 hours, as determined by mass spectrometry-based proteomics. The data highlights the high selectivity of this compound for CSK.

| Kinase | Relative Abundance (this compound vs. DMSO) |

| CSK | Significantly Reduced |

| AAK1 | No Significant Change |

| ABL1 | No Significant Change |

| ACK1 (TNK2) | No Significant Change |

| ... (and other kinases) | ... |

Note: This table is a representation of the expected data from the primary literature. The complete, extensive list of all quantified kinases can be found in the supplementary materials of Donovan KA, et al., Cell. 2020.

Signaling Pathways and Experimental Workflows

C-terminal Src Kinase (CSK) Signaling Pathway

CSK is a crucial negative regulator of Src family kinases (SFKs). The pathway diagram below illustrates the canonical mechanism of CSK-mediated SFK inhibition.

Caption: CSK-mediated negative regulation of Src family kinases (SFKs).

Experimental Workflow for Characterizing this compound

The following diagram outlines the key experimental steps used to characterize this compound as a selective CSK degrader.

Caption: Experimental workflow for the characterization of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures described in Donovan KA, et al., Cell. 2020.

Cell Culture and Lysis for Proteomics

-

Cell Line: MOLT-4 cells were grown in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Treatment: Cells were seeded at an appropriate density and treated with 1 µM this compound or DMSO as a vehicle control for 5 hours.

-

Cell Lysis: Following treatment, cells were harvested, washed with PBS, and lysed in a buffer containing 8 M urea, 50 mM Tris-HCl pH 8.0, 75 mM NaCl, and protease and phosphatase inhibitors. Lysates were clarified by centrifugation.

Global Proteomics by Mass Spectrometry

-

Protein Digestion: Protein concentration in the lysates was determined, and proteins were reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and digested overnight with trypsin.

-

TMT Labeling: Peptides were labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Labeled peptides were fractionated by basic reversed-phase liquid chromatography and analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap Fusion Lumos).

-

Data Analysis: Raw data was processed using a software suite like MaxQuant. Peptide and protein identification and quantification were performed by searching against a human protein database. Relative protein abundance was calculated based on the reporter ion intensities.

Western Blotting

-

Sample Preparation: MOLT-4 cells were treated with this compound as described above. Cell lysates were prepared using RIPA buffer or a similar lysis buffer. Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Membranes were then incubated with a primary antibody against CSK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control, such as GAPDH or β-actin, was used to ensure equal protein loading.

In Vivo Studies

As of the latest available information, there are no published in vivo studies specifically investigating the chemical probe this compound. Further research is required to evaluate its pharmacokinetic properties, efficacy, and safety in animal models.

Conclusion

This compound is a valuable research tool for the selective degradation of CSK. Its high potency and selectivity, as demonstrated by quantitative proteomics, make it a superior alternative to traditional small-molecule inhibitors for studying the specific functions of CSK. The detailed protocols provided herein should enable researchers to effectively utilize this compound in their investigations into CSK biology and its role in disease.

References

A Technical Guide to PROTAC-Mediated Degradation of Tyrosine Kinases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of targeted therapy is undergoing a paradigm shift, moving beyond simple inhibition to induced protein degradation. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, offering a novel modality to eliminate disease-causing proteins. This guide provides an in-depth technical overview of the application of PROTAC technology to one of the most critical classes of oncology targets: tyrosine kinases.

Tyrosine kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous cancers. While tyrosine kinase inhibitors (TKIs) have transformed cancer treatment, their efficacy is often limited by acquired resistance and off-target effects.[1][2] PROTACs circumvent these limitations by hijacking the cell's own ubiquitin-proteasome system (UPS) to specifically destroy the target kinase, offering a catalytic and potentially more durable therapeutic effect.[3][4][5]

This document details the core mechanism of PROTAC action, explores the design and application of PROTACs against key oncogenic tyrosine kinases such as Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and the BCR-ABL fusion protein, and provides detailed experimental protocols for their evaluation.

The PROTAC Mechanism: From Inhibition to Elimination

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][7] This structure enables the PROTAC to act as a bridge, inducing the formation of a ternary complex between the target tyrosine kinase and the E3 ligase.[8] Once in proximity, the E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target kinase.[4] This polyubiquitination marks the kinase for recognition and subsequent degradation by the 26S proteasome.[6] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target proteins.[4][5]

Key Tyrosine Kinase Targets and PROTAC Development

The PROTAC approach has been successfully applied to degrade several clinically relevant tyrosine kinases, overcoming challenges associated with traditional inhibitors.

Bruton's Tyrosine Kinase (BTK)

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies like chronic lymphocytic leukemia (CLL).[9] While covalent inhibitors like ibrutinib are effective, resistance often emerges through mutations at the C481 binding site.[10] PROTACs offer a powerful alternative by degrading the entire BTK protein, rendering such mutations irrelevant.

| PROTAC | Warhead/Inhibitor Base | E3 Ligase Recruited | Cell Line | DC₅₀ | Dₘₐₓ | Reference |

| MT-802 | Ibrutinib | Cereblon (CRBN) | MOLM-14 | 14.6 nM | >95% | [2] |

| PTD10 | GDC-0853 | Cereblon (CRBN) | Ramos | 0.5 nM | >95% | [9][11] |

| SJF620 | Ibrutinib | Cereblon (CRBN) | JeKo-1 | ~10 nM | >90% | [12] |

| RC-1 | Ibrutinib (reversible covalent) | Cereblon (CRBN) | MOLM-14 | 8-40 nM | >95% | [12] |

Table 1: Quantitative Data for Representative BTK PROTACs. DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase whose mutation and overexpression drive non-small cell lung cancer (NSCLC).[13][14] Generations of EGFR TKIs have been developed, but resistance, often through secondary mutations like T790M and C797S, remains a major clinical hurdle.[1] EGFR-targeting PROTACs have demonstrated the ability to degrade both wild-type and various mutant forms of the receptor, offering a strategy to overcome TKI resistance.[1][15]

| PROTAC | Warhead/Inhibitor Base | E3 Ligase Recruited | Cell Line | DC₅₀ | Reference |

| MS39 | Gefitinib | Cereblon (CRBN) | HCC-827 (del19) | 5.0 nM | [1] |

| MS39 | Gefitinib | Cereblon (CRBN) | H3255 (L858R) | 3.3 nM | [1] |

| Compound 1 | Lapatinib | Von Hippel-Lindau (VHL) | H3255 (L858R) | ~100 nM | [16] |

| CP17 | Covalent Purine Ligand | Von Hippel-Lindau (VHL) | H1975 (L858R/T790M) | 32 nM (IC₅₀) | [15] |

Table 2: Quantitative Data for Representative EGFR PROTACs. DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration for cell viability.

BCR-ABL

The BCR-ABL fusion oncoprotein is the causative driver of chronic myeloid leukemia (CML).[17][18] While TKIs targeting BCR-ABL have revolutionized CML treatment, resistance and disease persistence in leukemic stem cells are ongoing concerns.[18][19] PROTACs that degrade BCR-ABL can eliminate both its kinase and scaffolding functions, potentially leading to deeper and more durable responses.[20]

| PROTAC | Warhead/Inhibitor Base | E3 Ligase Recruited | Cell Line | DC₅₀ | IC₅₀ (Proliferation) | Reference |

| GMB-475 | Allosteric (Asciminib-based) | Von Hippel-Lindau (VHL) | K562 | ~1 µM | ~1 µM | [18][19] |

| SIAIS178 | Dasatinib | Cereblon (CRBN) | K562 | ~30 nM | ~10 nM | [12] |

| LPA81 | Allosteric (Asciminib-based) | Cereblon (CRBN) | K562 | <0.5 µM (>90% degradation) | Not specified | [17] |

Table 3: Quantitative Data for Representative BCR-ABL PROTACs. DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols for PROTAC Evaluation

Rigorous characterization is essential for advancing a PROTAC from a chemical entity to a therapeutic candidate. The following are core experimental methodologies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. The next generation of EGFR inhibitors: a patenting perspective of PROTACs based EGFR degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Advantages of Targeted Protein Degradation over Inhibition: a RTK Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. ashpublications.org [ashpublications.org]

Delving into the Target Selectivity of DB-3-291: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target selectivity profile of DB-3-291, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of C-terminal Src Kinase (CSK). By leveraging quantitative proteomics and target engagement assays, a comprehensive understanding of this compound's mechanism of action and its specificity has been elucidated. This document provides a detailed overview of its target profile, the experimental methodologies employed in its characterization, and the relevant signaling pathways.

Quantitative Target Selectivity Profile of this compound

This compound was developed as a selective degrader of CSK. Its design incorporates the multi-targeted kinase inhibitor dasatinib as the kinase-binding ligand. While dasatinib is known to bind to over 100 kinases with sub-micromolar affinity, including a 1 nM in vitro binding affinity for CSK, this compound exhibits a surprisingly high degree of selectivity for inducing the degradation of CSK.

The following table summarizes the quantitative proteomics data from a study where MOLT-4 cells were treated with 1 µM this compound for 5 hours. The data highlights the potent and selective degradation of CSK.

| Target Protein | Gene Symbol | Peptide Count | Fold Change (Treated/Control) | p-value |

| C-terminal Src kinase | CSK | 25 | 0.18 | 1.00E-05 |

| Ephrin type-A receptor 2 | EPHA2 | 33 | 0.85 | 0.04 |

| Serine/threonine-protein kinase 3 | STK3 | 16 | 1.12 | 0.04 |

| Mitogen-activated protein kinase 1 | MAPK1 | 22 | 0.95 | 0.03 |

| Cyclin-dependent kinase 1 | CDK1 | 18 | 1.05 | 0.03 |

Data extracted from supplementary materials of Donovan et al., Cell (2020). The table shows a selection of significantly affected kinases to illustrate the selectivity for CSK.

Experimental Protocols

The characterization of this compound's selectivity profile involved two key experimental approaches: quantitative proteomics to measure protein abundance changes and the KiNativ™ assay to assess target engagement.

Quantitative Proteomics for Degradation Profiling

This method provides a global and unbiased view of changes in protein levels following treatment with a compound.

1. Cell Culture and Treatment:

-

Human cancer cell lines (e.g., MOLT-4) are cultured under standard conditions.

-

Cells are treated with a specific concentration of the degrader compound (e.g., 1 µM this compound) or a vehicle control (e.g., DMSO) for a defined period (e.g., 5 hours).

2. Cell Lysis and Protein Digestion:

-

After treatment, cells are harvested and lysed to extract total protein.

-

The protein concentration is determined, and equal amounts of protein from each sample are taken for further processing.

-

Proteins are denatured, reduced, and alkylated, followed by enzymatic digestion (typically with trypsin) to generate peptides.

3. Tandem Mass Tag (TMT) Labeling:

-

Peptides from different samples (e.g., control and this compound treated) are labeled with isobaric tandem mass tags (TMT). This allows for multiplexing and simultaneous analysis of multiple samples in a single mass spectrometry run.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

The labeled peptide mixture is separated by liquid chromatography based on hydrophobicity.

-

The separated peptides are then ionized and analyzed by a tandem mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides and measures the masses of the fragments (MS2 scan). The TMT reporter ions in the MS2 spectra provide quantitative information about the relative abundance of the peptide in each sample.

5. Data Analysis:

-

The raw mass spectrometry data is processed using specialized software to identify the peptides and proteins and to quantify the relative changes in protein abundance between the different treatment conditions.

-

Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon treatment with the degrader.

KiNativ™ Assay for Target Engagement

This activity-based protein profiling (ABPP) method measures the ability of a compound to bind to and inhibit the activity of kinases in their native cellular environment.

1. Lysate Preparation:

-

Cell lysates are prepared from the desired cell line, maintaining the kinases in their native, active state.

2. Compound Incubation:

-

The cell lysate is incubated with the test compound (e.g., this compound) at various concentrations to allow for binding to its target kinases.

3. Probe Labeling:

-

A biotinylated acyl-ATP or acyl-ADP probe is added to the lysate. This probe covalently binds to the active site of kinases that are not occupied by the test compound.

4. Protein Digestion and Enrichment:

-

The proteins in the lysate are digested into peptides.

-

The biotin-labeled peptides are then enriched using streptavidin affinity chromatography.

5. LC-MS/MS Analysis and Quantification:

-

The enriched, labeled peptides are analyzed by LC-MS/MS.

-

The amount of labeled peptide for each kinase is quantified. A decrease in the amount of labeled peptide in the presence of the test compound indicates that the compound is engaging with and inhibiting that particular kinase.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway influenced by this compound and the experimental workflow for its characterization.

Caption: Experimental workflow for determining the target selectivity profile of this compound.

Caption: Simplified signaling pathway showing CSK's role as a negative regulator of Src Family Kinases.

The PROTAC DB-3-291: A Technical Guide to its Impact on Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB-3-291 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of C-terminal Src kinase (CSK). As a master negative regulator of Src family kinases (SFKs), the degradation of CSK by this compound unleashes the activity of these critical signaling proteins. This guide provides an in-depth analysis of the downstream signaling consequences of CSK degradation by this compound, offering insights into its mechanism of action and potential therapeutic applications. We will explore the key signaling pathways modulated by this compound, present relevant quantitative data from analogous studies, and provide detailed experimental protocols for researchers investigating CSK degraders.

Introduction to this compound and C-terminal Src Kinase (CSK)

This compound is a bifunctional molecule that simultaneously binds to CSK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CSK.[1] CSK is a non-receptor tyrosine kinase that plays a pivotal role in maintaining the inactive state of Src family kinases (SFKs), which include Src, Lyn, Fyn, and Lck, among others.[2][3] By phosphorylating a conserved C-terminal tyrosine residue on SFKs, CSK promotes a closed, inactive conformation.[4][5] The targeted degradation of CSK by this compound removes this critical inhibitory brake, leading to the sustained activation of SFKs and the subsequent modulation of numerous downstream signaling pathways that govern cellular processes such as proliferation, survival, migration, and differentiation.[4][6]

Downstream Signaling Pathways Affected by this compound

The primary molecular consequence of this compound action is the hyperactivation of Src family kinases. This activation triggers a cascade of downstream signaling events, primarily through the MAPK/ERK, PI3K/Akt, and STAT3 pathways.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Activated SFKs can phosphorylate and activate key components of this pathway.

-

Mechanism of Activation: Upon CSK degradation by this compound, active SFKs can phosphorylate adaptor proteins such as Grb2, which in turn recruits the Ras guanine nucleotide exchange factor SOS to the plasma membrane. This leads to the activation of Ras, initiating a phosphorylation cascade through Raf, MEK, and finally ERK.

-

Cellular Consequences: The activation of the MAPK/ERK pathway can lead to the transcription of genes involved in cell cycle progression and proliferation.[4]

The PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and metabolism. SFKs are known to be potent activators of this pathway.

-

Mechanism of Activation: Activated SFKs can directly phosphorylate and activate the p85 regulatory subunit of PI3K, or they can activate receptor tyrosine kinases that in turn activate PI3K. Activated PI3K converts PIP2 to PIP3, leading to the recruitment and activation of Akt.

-

Cellular Consequences: Akt activation promotes cell survival by inhibiting pro-apoptotic proteins and enhances cell growth and proliferation by activating downstream targets like mTOR.[4][7]

The STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, survival, and immune responses. SFKs are key upstream activators of STAT3.

-

Mechanism of Activation: Active SFKs can directly phosphorylate STAT3 on a critical tyrosine residue (Tyr705). This phosphorylation event induces STAT3 dimerization, nuclear translocation, and DNA binding, leading to the transcription of target genes.

-

Cellular Consequences: The activation of STAT3 is often associated with promoting cell proliferation and preventing apoptosis in various cancer models.[4]

Quantitative Data on CSK Inhibition/Degradation

While specific quantitative data for this compound is not yet widely available in the public domain, studies on other CSK inhibitors and CSK knockdown models provide valuable insights into the expected quantitative effects on downstream signaling.

| Target Protein/Phospho-protein | Experimental System | Fold Change upon CSK Inhibition/Knockdown | Reference |

| p-Src (Y416) | B cells with CSK inhibition | Increased | [8] |

| p-Akt | B cells with CSK inhibition | Impaired | [8] |

| p-ERK | B cells with CSK inhibition | Inhibited | [8] |

| p-STAT5 | Mast cells with CSK knockdown | Decreased | [9] |

| p-Syk | Mast cells with CSK knockdown | Increased | [9] |

Visualizing the Signaling Network

This compound Mechanism of Action

Caption: Mechanism of this compound-induced CSK degradation.

Downstream Signaling Pathways Activated by this compound

Caption: Overview of signaling pathways activated by this compound.

Key Experimental Protocols

Western Blotting for CSK Degradation and Pathway Activation

Objective: To determine the degradation of CSK and the phosphorylation status of downstream signaling proteins (e.g., p-Src, p-ERK, p-Akt, p-STAT3) in response to this compound treatment.

Materials:

-

Cell line of interest

-

This compound

-

DMSO (vehicle control)

-

Protease and phosphatase inhibitor cocktails

-

RIPA lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-CSK, anti-p-Src, anti-Src, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO for the desired time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using the BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (GAPDH or β-actin).

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of cells.

Materials:

-

Cell line of interest

-

This compound

-

DMSO

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay or similar MTT/XTT-based assays

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound or DMSO.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for characterizing this compound.

Conclusion